molecular formula C14H18N2O4 B5156766 2-(5-acetyl-2-ethoxybenzyl)malonamide

2-(5-acetyl-2-ethoxybenzyl)malonamide

Cat. No.: B5156766
M. Wt: 278.30 g/mol
InChI Key: ZPJGTDAOUFBLDH-UHFFFAOYSA-N
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Description

2-(5-Acetyl-2-ethoxybenzyl)malonamide is a malonamide derivative characterized by a central malonamide core flanked by a 5-acetyl-2-ethoxybenzyl substituent. Malonamides are widely explored in medicinal chemistry due to their versatility as linkers in enzyme inhibitors (e.g., Factor Xa, cholinesterases) and their utility in molecular imaging .

Properties

IUPAC Name

2-[(5-acetyl-2-ethoxyphenyl)methyl]propanediamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-3-20-12-5-4-9(8(2)17)6-10(12)7-11(13(15)18)14(16)19/h4-6,11H,3,7H2,1-2H3,(H2,15,18)(H2,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPJGTDAOUFBLDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)C)CC(C(=O)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparisons

Malonamide derivatives vary significantly based on substituent groups, influencing their physicochemical and biological properties. Below is a structural comparison of key analogs:

Table 1: Structural and Molecular Properties of Selected Malonamide Derivatives
Compound Name/ID Substituents Molecular Formula Molecular Weight Key Features Reference
2-(5-Acetyl-2-ethoxybenzyl)malonamide 5-acetyl-2-ethoxybenzyl Not provided Not available Lipophilic substituents may enhance membrane permeability
CS-0554822 () 4-fluorophenyl, 4-methoxyphenyl C18H18FN3O4 359.357 Fluorine enhances metabolic stability; methoxy improves solubility
Malonamide derivatives () meta-Benzamidine (P1), 2',4'-difluoro-biphenyl (P4) Varies ~500–600 Optimized for Factor Xa inhibition and selectivity
malonamide conjugates Benzyloxyethoxyethyl, tert-butoxycarbonylamino C22H33NO8 520.2 (precursor) Designed for 99mTc imaging; hydrophilic substituents for biocompatibility

Key Observations :

  • The 5-acetyl-2-ethoxybenzyl group in the target compound likely increases lipophilicity compared to the fluorophenyl/methoxyphenyl groups in CS-0554822.
  • Difluoro-biphenyl substituents in derivatives enhance Factor Xa (fXa) binding via hydrophobic and π-π interactions .

Key Findings :

  • Malonamide linkers in compounds significantly improve fXa inhibition potency (Ki in low nM range) compared to glycinamide analogs. The extended linker allows optimal positioning of P1 and P4 groups in the enzyme active site .

Key Insights :

  • compounds use glacial acetic acid or dioxane under reflux, whereas employs THF/DCM for introducing hydrophilic side chains .
  • highlights rational drug design using molecular docking to optimize substituent placement .

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